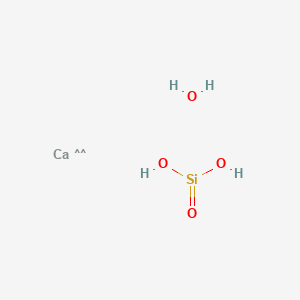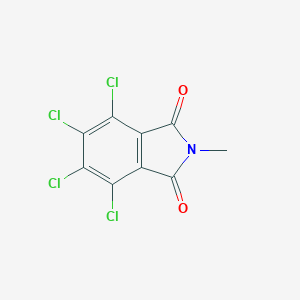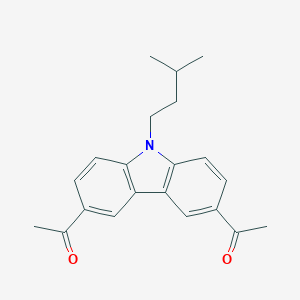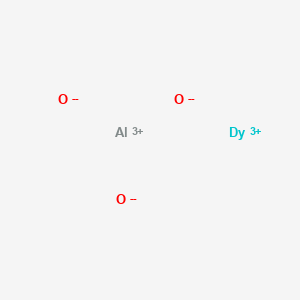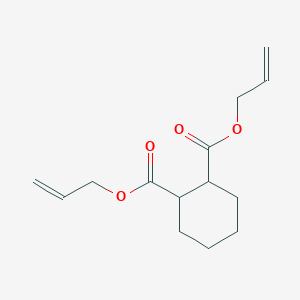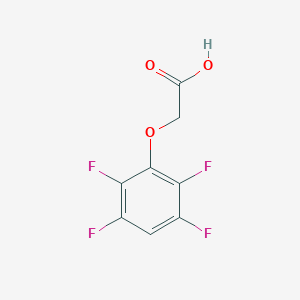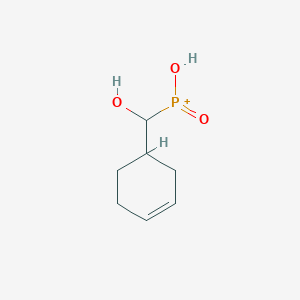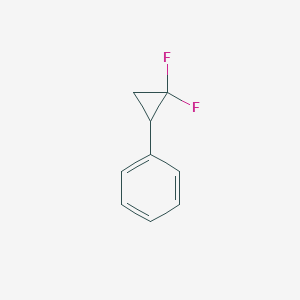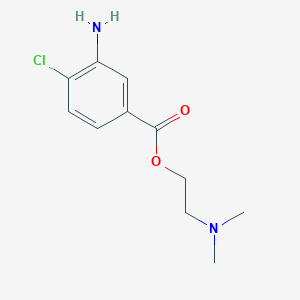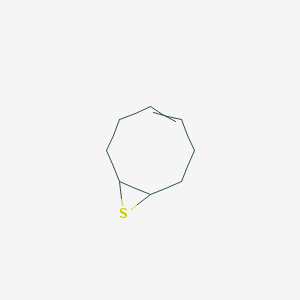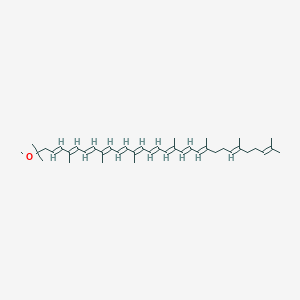
Spheroidene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spheroidene is a carotenoid pigment that is found in photosynthetic bacteria such as purple bacteria. It is responsible for the unique color of these bacteria and has been the subject of scientific research due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Tissue Engineering
Spheroidene, through its application in cell spheroids, shows significant promise in tissue engineering and regeneration. Spheroids offer a 3D microenvironment that better replicates in vivo conditions compared to traditional two-dimensional cell cultures. This advantage is pivotal in studying tissue regeneration using various animal models. The advancements in spheroid formation and in vivo delivery methods have broadened their application in regenerative medicine, with potential clinical implications (Ong et al., 2018).
Role in Light-Harvesting in Photosynthetic Bacteria
Spheroidene plays a crucial role in energy transfer within the light-harvesting complexes of photosynthetic bacteria. Studies on Rhodobacter sphaeroides demonstrate how spheroidene and its analogues facilitate energy transfer to bacteriochlorophyll, impacting the efficiency of photosynthesis. This insight is valuable for understanding the molecular mechanisms of photosynthesis and potential applications in bioenergy (Desamero et al., 1998).
Advances in Drug Discovery and Cancer Research
Spheroidene's application in the formation of multicellular spheroids has transformative implications in drug discovery and cancer research. These 3D cell models, due to their resemblance to in vivo tissue structures, are instrumental in studying drug responses, toxicity testing, and cancer cell interactions. The use of spheroidene in this context enhances the biological relevance of the models, contributing to more effective drug screening and cancer research methodologies (Rodríguez-Salvador et al., 2021).
Photochemical and Photophysical Properties in Antenna Complexes
Research on spheroidene also extends to its spectroscopic properties, particularly in photosynthetic antenna complexes. The study of spheroidene's absorption spectra and its interaction within protein complexes provides insights into its role in photosynthetic efficiency and potential applications in understanding energy transfer mechanisms in biological systems (Frank et al., 1997).
Eigenschaften
CAS-Nummer |
13836-61-8 |
|---|---|
Produktname |
Spheroidene |
Molekularformel |
C41H60O |
Molekulargewicht |
568.9 g/mol |
IUPAC-Name |
(6E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |
InChI |
InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22+,37-26+,38-27+,39-28+,40-31+ |
InChI-Schlüssel |
FJOCMTHZSURUFA-AXYGSFPTSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)OC)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
Synonyme |
1-methoxy-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-carotene all-trans-spheroidene spheroidene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



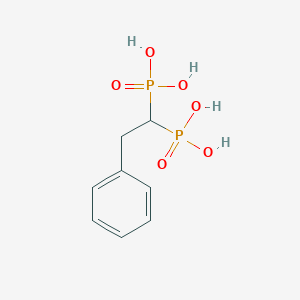
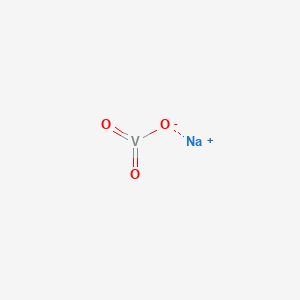
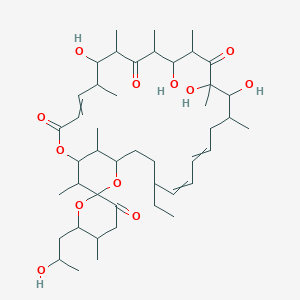
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
